molecular formula C10H10BrClO2 B13081281 2-(2-Bromo-6-chlorophenyl)butanoic acid

2-(2-Bromo-6-chlorophenyl)butanoic acid

Cat. No.: B13081281
M. Wt: 277.54 g/mol
InChI Key: LUHUIVIXIXTVIW-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of butanoic acid, featuring a bromine and chlorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chlorophenyl)butanoic acid typically involves the bromination and chlorination of a phenylbutanoic acid precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutanoic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenyl)butanoic acid
  • 2-(2-Bromo-6-fluorophenyl)butanoic acid
  • 2-(2-Chloro-6-methylphenyl)butanoic acid

Uniqueness

2-(2-Bromo-6-chlorophenyl)butanoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-2-6(10(13)14)9-7(11)4-3-5-8(9)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

LUHUIVIXIXTVIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC=C1Br)Cl)C(=O)O

Origin of Product

United States

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